

# The Versatile Building Block: 4-Amino-3-iodobenzoic Acid in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-Amino-3-iodobenzoic acid

Cat. No.: B1265520

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Introduction: **4-Amino-3-iodobenzoic acid** is a valuable and highly reactive building block for the synthesis of a diverse range of biologically active molecules. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides medicinal chemists with multiple handles for synthetic transformations. The presence of the iodo-substituent makes it particularly well-suited for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive overview of the utility of **4-Amino-3-iodobenzoic acid** in medicinal chemistry, with a focus on its application in the synthesis of kinase and PARP inhibitors, detailed experimental protocols, and relevant biological signaling pathways.

## Key Applications in Drug Discovery

**4-Amino-3-iodobenzoic acid** serves as a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The ability to readily form new bonds at the 3-position via the iodo group allows for the introduction of various aryl and heteroaryl moieties, which are common features in many kinase and PARP inhibitors.

**Kinase Inhibitors:** Protein kinases are a major class of drug targets in cancer therapy. Small molecule inhibitors that block the activity of aberrant kinases can halt tumor growth and progression. The 4-amino-3-arylbenzoic acid scaffold, readily accessible from **4-Amino-3-iodobenzoic acid** through Suzuki-Miyaura coupling, is a core structural motif in numerous

kinase inhibitors. For instance, this scaffold is found in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and multi-kinase inhibitors like Sorafenib, which targets the RAF/MEK/ERK signaling pathway.[1]

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The development of PARP inhibitors often involves the construction of complex heterocyclic systems, and **4-Amino-3-iodobenzoic acid** can serve as a versatile starting material for the elaboration of these scaffolds.

## Data Presentation

The following tables summarize key physicochemical properties of **4-Amino-3-iodobenzoic acid** and representative biological data for compounds synthesized from its structural analogs (bromo- and chloro- derivatives), highlighting the potential of this scaffold.

Table 1: Physicochemical Properties of **4-Amino-3-iodobenzoic acid**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>
Molecular Weight	263.03 g/mol
CAS Number	2122-63-6
Appearance	Solid
IUPAC Name	4-amino-3-iodobenzoic acid[2]

Table 2: Representative Biological Activity of Kinase Inhibitors Derived from 4-Amino-3-halobenzoic Acid Scaffolds

Compound Class	Target Kinase	IC <sub>50</sub> (nM)	Reference
Sorafenib Analog	Raf-1	6	[1]
Sorafenib Analog	B-Raf	22	[1]
Sorafenib Analog	VEGFR-2	90	[1]
EGFR Inhibitor (N5a) <sup>1</sup>	EGFR Tyrosine Kinase	580	[3]

<sup>1</sup>Data for a 4-amino-3-chlorobenzoic acid derivative.

Table 3: Representative Cytotoxicity Data of an EGFR Inhibitor Derived from a 4-Amino-3-chlorobenzoic Acid Scaffold

Cell Line (Cancer Type)	IC <sub>50</sub> (μM)	Reference
A549 (Lung)	1.23	[3]
HepG2 (Liver)	2.45	[3]
HCT-116 (Colon)	3.12	[3]

## Experimental Protocols

Detailed methodologies for the synthesis of **4-Amino-3-iodobenzoic acid** and its subsequent use in a key cross-coupling reaction are provided below.

### Protocol 1: Synthesis of 4-Amino-3-iodobenzoic Acid

This protocol describes the synthesis of **4-Amino-3-iodobenzoic acid** from p-aminobenzoic acid ethyl ester.[4]

Materials:

- p-Aminobenzoic acid ethyl ester

- Potassium iodide (KI)
- Sodium hypochlorite (NaOCl) solution
- Anhydrous ethanol
- Water
- Lithium hydroxide (LiOH)
- Methanol
- Dilute hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Silica gel for column chromatography

Procedure:

Step 1: Synthesis of **4-Amino-3-iodobenzoic acid** ethyl ester

- In a reaction flask, combine p-aminobenzoic acid ethyl ester (0.01 mol), potassium iodide (0.01 mol), 5 mL of water, and 15 mL of anhydrous ethanol.
- Heat the mixture to 30°C.
- Slowly add sodium hypochlorite solution (0.02 mol) as the oxidant.
- Maintain the reaction at 30°C for 2 hours, monitoring the progress by TLC.
- Upon completion, the crude **4-Amino-3-iodobenzoic acid** ethyl ester can be used directly in the next step. A reported yield for this step is up to 90.2%.<sup>[4]</sup>

Step 2: Hydrolysis to **4-Amino-3-iodobenzoic acid**

- To the crude **4-Amino-3-iodobenzoic acid** ethyl ester, add a solution of lithium hydroxide in methanol.

- Stir the mixture at 30°C for 6 hours.
- Remove the solvent under reduced pressure.
- Adjust the pH of the residue to 3-5 with dilute hydrochloric acid.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 15:1) as the eluent to obtain pure **4-Amino-3-iodobenzoic acid**.<sup>[4]</sup>

## Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **4-Amino-3-iodobenzoic acid** with an arylboronic acid. The higher reactivity of the C-I bond compared to C-Br or C-Cl often allows for milder reaction conditions.

Materials:

- **4-Amino-3-iodobenzoic acid**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
- Inert gas (Argon or Nitrogen)

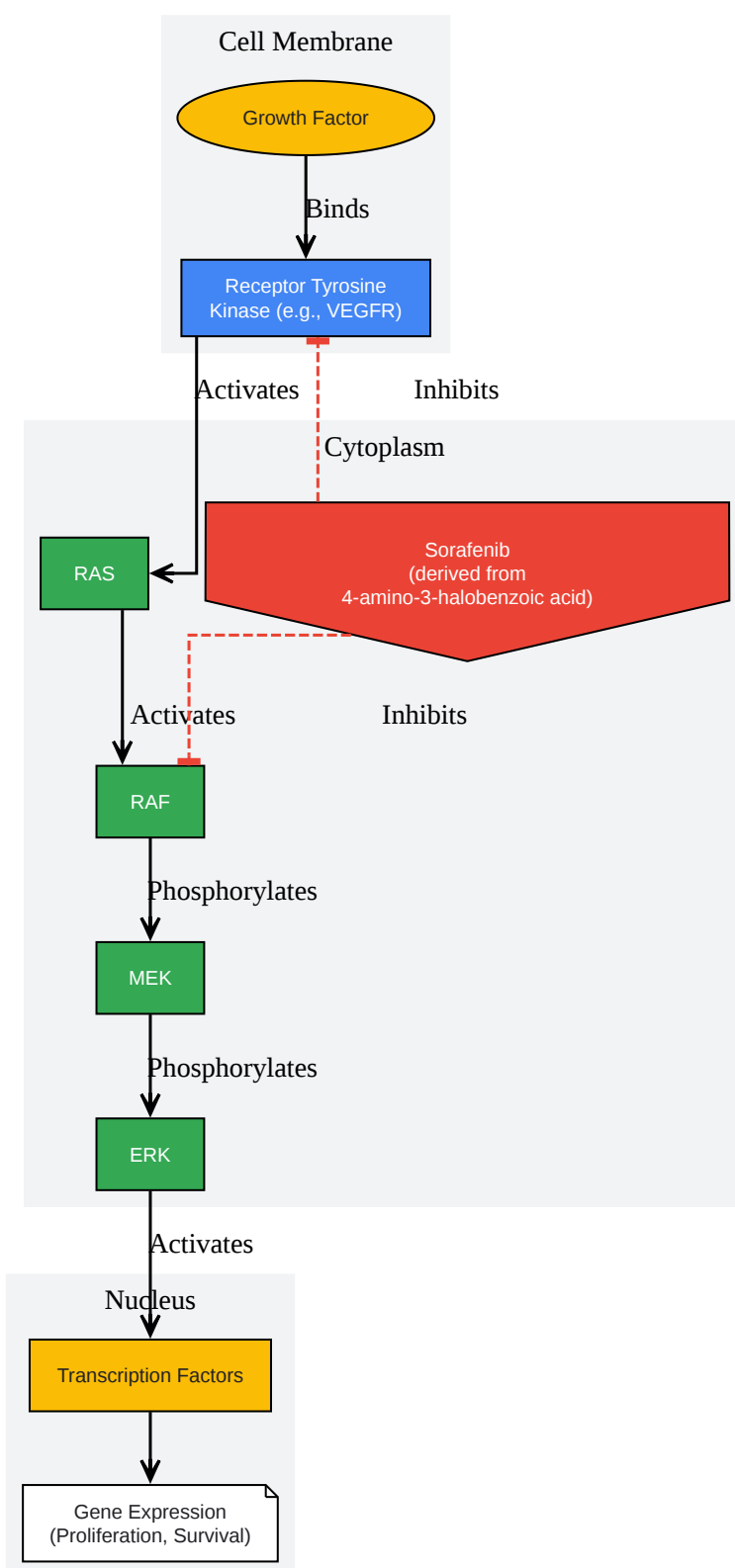
Procedure:

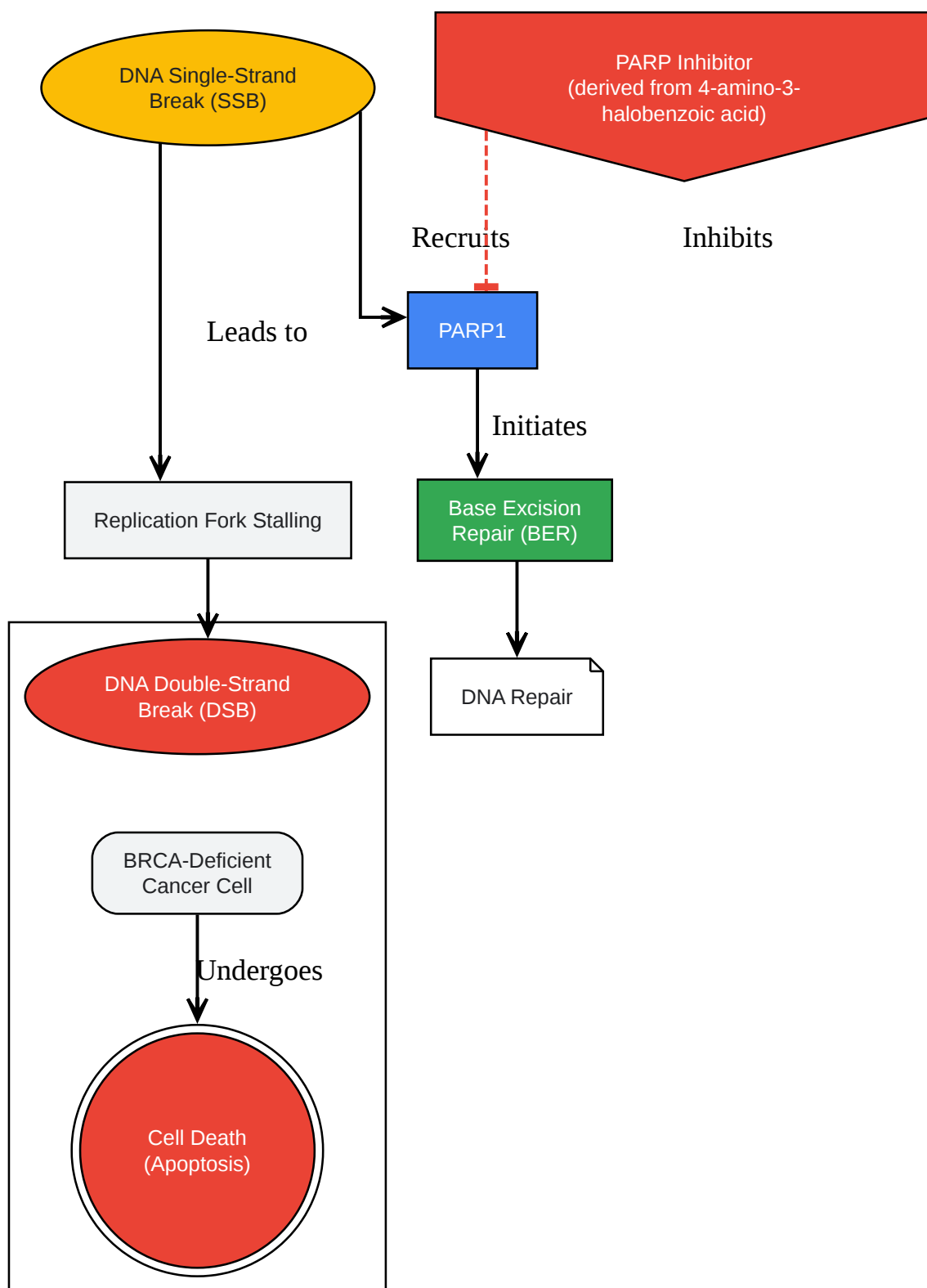
- To a flame-dried reaction vessel, add **4-Amino-3-iodobenzoic acid** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent and the palladium catalyst (0.02-0.05 eq).
- Heat the reaction mixture with stirring. A temperature of 80-100°C is typically sufficient.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-arylbenzoic acid.

## Mandatory Visualizations

### Signaling Pathway Diagrams









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## References

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